molecular formula C11H19NO2 B2958599 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane CAS No. 143040-01-1

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane

Cat. No.: B2958599
CAS No.: 143040-01-1
M. Wt: 197.278
InChI Key: VFDUBLVHVCAVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane is represented by the InChI code: 1S/C11H19NO2/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h12H,1-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

1. Crystal Structure Analysis

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane and its derivatives have been studied for their crystal structures. For instance, the crystal structure of 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione was analyzed, showing a dispiro arrangement and belonging to the monoclinic system. This type of analysis is crucial for understanding the molecular geometry and potential applications in material science (Ju Yong & C. Tse, 1988).

2. Polymer Synthesis and Characterization

Spiro compounds like this compound have been utilized in the synthesis of novel polymers. For example, spirothiazolidinone polymers were synthesized from related compounds, which were then characterized for their thermal and morphological properties. These polymers were also investigated for their anti-inflammatory activities, highlighting their potential in biomedical applications (M. Abdel-Rahman, E. Hussein, & M. Hussein, 2016).

3. Organic Synthesis

These spiro compounds have been used in various organic synthesis processes. The synthesis of nitrogen-containing dispiroheterocycles using nitrilimines is an example where these compounds played a crucial role. The synthesized compounds were then evaluated for their microbial features, suggesting applications in pharmaceuticals and chemical research (H. M. Dalloul & A. Samaha, 2010).

4. Liquid Crystal Research

This compound derivatives have been studied for their liquid-crystalline properties. The research focused on how terminal substituents and molecular structure influence these properties, which is important for applications in display technologies and advanced materials (R. Frach, C. Tschierske, H. Zaschke, & H. Deutscher, 1989).

Mechanism of Action

The mechanism of action for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane is not documented in the available literature .

Safety and Hazards

The safety and hazards associated with 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane are not well-documented . It is always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDUBLVHVCAVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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